molecular formula C10H13BrClN3 B6645834 N'-(3-bromo-5-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine

N'-(3-bromo-5-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine

Katalognummer B6645834
Molekulargewicht: 290.59 g/mol
InChI-Schlüssel: GAVLPPVZIOYCCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromo-5-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as 'BCE-104' and is known for its potential therapeutic applications. BCE-104 belongs to the class of compounds known as 'kinase inhibitors,' which have been extensively studied for their ability to inhibit the activity of specific enzymes involved in various cellular processes.

Wirkmechanismus

BCE-104 acts as a competitive inhibitor of several kinases, including JAK2, FLT3, and BTK. The compound binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream targets and inhibiting their activity. This inhibition of kinase activity has been shown to induce apoptosis in cancer cells and suppress the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
BCE-104 has been shown to exhibit several biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. The compound has also been shown to suppress the immune response in autoimmune disorders, reduce inflammation, and improve overall survival in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

BCE-104 has several advantages for lab experiments, including its potent inhibitory activity against several kinases and its ability to induce apoptosis in cancer cells. However, the compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on BCE-104. One potential direction is the development of more potent and selective inhibitors of specific kinases. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the development of new formulations and delivery methods for BCE-104 may improve its solubility and reduce its potential toxicity.

Synthesemethoden

The synthesis of BCE-104 involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 3-bromo-5-chloropyridine with cyclopropylamine to form 3-bromo-5-chloropyridin-2-yl-cyclopropylamine. This intermediate is then reacted with ethylene diamine in the presence of a catalyst to form BCE-104.

Wissenschaftliche Forschungsanwendungen

BCE-104 has been the subject of extensive research due to its potential therapeutic applications. The compound has been shown to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and BTK. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have therapeutic benefits in several diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Eigenschaften

IUPAC Name

N'-(3-bromo-5-chloropyridin-2-yl)-1-cyclopropylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN3/c11-8-3-7(12)4-14-10(8)15-5-9(13)6-1-2-6/h3-4,6,9H,1-2,5,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVLPPVZIOYCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC2=C(C=C(C=N2)Cl)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.